molecular formula C7H11NO2 B1339206 3-Acetyl-1-methylpyrrolidin-2-one CAS No. 60044-08-8

3-Acetyl-1-methylpyrrolidin-2-one

Cat. No.: B1339206
CAS No.: 60044-08-8
M. Wt: 141.17 g/mol
InChI Key: FNRBNSZXDRIQCZ-UHFFFAOYSA-N
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Description

3-Acetyl-1-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a methyl group at the 1-position and an acetyl substituent at the 3-position. The acetyl group likely enhances electron-withdrawing effects, influencing reactivity in nucleophilic or cyclization reactions.

Properties

IUPAC Name

3-acetyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRBNSZXDRIQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-methylpyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production often involves the catalytic reduction of specific precursors or the use of high-yielding cyclization reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 3-Acetyl-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Reactivity/Synthesis Insights Applications/Safety Insights References
3-Acetyl-1-methylpyrrolidin-2-one 1-methyl, 3-acetyl Potential for keto-enol tautomerism; may undergo nucleophilic acyl substitutions. Likely used in heterocyclic synthesis; safety data inferred from analogs. N/A
3-Amino-1-hydroxy-pyrrolidin-2-one 1-hydroxy, 3-amino Polar functional groups enable hydrogen bonding; stable under standard conditions. Low hazard profile; no known risks .
1-Alkyl/Aryl-5-(trichloro-2-oxopropylidene)pyrrolidin-2-ones 1-alkyl/aryl, 5-(trichloro-2-oxopropylidene) React at 80–85°C; form dimeric structures with ethylenediamine. Used in cross-coupling or polymerization reactions .
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one 1-methyl, 3-hydroxy, 5-(pyridinyl) Hydroxy and pyridinyl groups enhance bioavailability. Metabolite of nicotine (3-hydroxycotinine); pharmaceutical relevance .
3-Amino-1-ethylpyrrolidin-2-one 1-ethyl, 3-amino Ethyl group increases lipophilicity; amino group enables peptide coupling. R&D applications; limited commercial data .
1,3-Dimethylpyrrolidin-2-one 1-methyl, 3-methyl Symmetric substitution reduces steric hindrance; high boiling point. Solvent or catalyst in organic synthesis .

Biological Activity

3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles recognized for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the chemical formula C7H11NO2C_7H_{11}NO_2 and is characterized by the presence of an acetyl group attached to a methylpyrrolidinone ring. The molecular structure is crucial as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. While specific mechanisms are still under investigation, it is believed that this compound may exhibit:

  • Antioxidant Activity : Potentially reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
  • Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines indicated that this compound exhibited cytotoxic properties, leading to cell death at certain concentrations. These findings highlight its potential as a lead compound in cancer therapy .
  • Neuroprotective Effects : Preliminary research suggested that this compound might possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Pharmacological Applications

The diverse biological activities of this compound position it as a promising candidate for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Cancer Therapeutics : Exploration as a chemotherapeutic agent due to its cytotoxic effects on tumor cells.
  • Neuroprotective Drugs : Potential for treating neurodegenerative diseases through protective mechanisms against neuronal damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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